molecular formula C11H12Cl2OS B14041646 1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14041646
M. Wt: 263.2 g/mol
InChI Key: QHBOFZPBBAFSHS-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12Cl2OS. This compound is characterized by the presence of a chloromethyl group, a methylthio group, and a chloro group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(chloromethyl)-5-(methylthio)benzene and 1-chloropropan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to a biological response.

    Pathways Involved: The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(2-(chloromethyl)-4-(methylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the methylthio group.

    1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a different arrangement of the chloromethyl and methylthio groups.

    Uniqueness: The unique arrangement of functional groups in this compound gives it distinct chemical and biological properties.

Biological Activity

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one is a synthetic organic compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by the presence of chlorinated phenyl and methylthio groups, contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C11H12Cl2OS
  • Molecular Weight : 263.18 g/mol
  • CAS Number : 1803884-66-3

The compound's structure includes:

  • A chlorinated phenyl group.
  • A methylthio group, enhancing its biological interaction capabilities.

Research indicates that the biological activity of this compound is largely attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules. This interaction can lead to:

  • Inhibition of enzyme activity.
  • Disruption of cellular processes, particularly in cancer cells.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. The compound's mechanism involves:

  • Binding to microbial enzymes, inhibiting their function.
  • Disrupting cell wall synthesis in bacteria.

Table 1: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer. The proposed mechanisms include:

  • Induction of apoptosis through the activation of caspase pathways.
  • Inhibition of proliferation by disrupting the cell cycle.

Case Study: Breast Cancer Cell Line (MCF-7)
A study evaluated the effects of this compound on MCF-7 cells. The findings included:

  • A significant reduction in cell viability at concentrations above 50 µg/mL.
  • Induction of apoptosis as evidenced by increased levels of cleaved caspases.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)Apoptosis Induction (%)Reference
MCF-75075
A5494065

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)10-5-9(15-2)4-3-8(10)6-12/h3-5,11H,6H2,1-2H3

InChI Key

QHBOFZPBBAFSHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)CCl)Cl

Origin of Product

United States

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